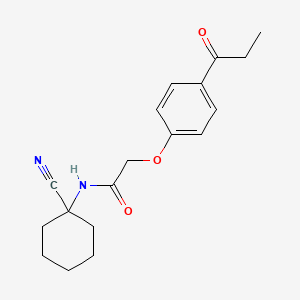

N-(1-cyanocyclohexyl)-2-(4-propanoylphenoxy)acetamide

Description

N-(1-cyanocyclohexyl)-2-(4-propanoylphenoxy)acetamide (CAS: 791135-99-4) is an acetamide derivative characterized by a cyanocyclohexyl group attached to the acetamide nitrogen and a 4-propanoylphenoxy substituent at the acetamide’s α-carbon. This structure combines a rigid cyclohexane ring with electron-withdrawing cyano and propanoyl groups, which may influence its pharmacokinetic properties, such as solubility and metabolic stability.

Properties

CAS No. |

791135-99-4 |

|---|---|

Molecular Formula |

C18H22N2O3 |

Molecular Weight |

314.4 g/mol |

IUPAC Name |

N-(1-cyanocyclohexyl)-2-(4-propanoylphenoxy)acetamide |

InChI |

InChI=1S/C18H22N2O3/c1-2-16(21)14-6-8-15(9-7-14)23-12-17(22)20-18(13-19)10-4-3-5-11-18/h6-9H,2-5,10-12H2,1H3,(H,20,22) |

InChI Key |

NHPQWALLXDCXGP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)OCC(=O)NC2(CCCCC2)C#N |

solubility |

45.4 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-cyanocyclohexyl)-2-(4-propanoylphenoxy)acetamide” typically involves multiple steps:

Formation of the cyanocyclohexyl group: This can be achieved by reacting cyclohexylamine with cyanogen bromide under controlled conditions.

Attachment of the propanoylphenoxy group: This step involves the reaction of 4-hydroxyacetophenone with propanoyl chloride in the presence of a base to form 4-propanoylphenol, which is then reacted with an appropriate acylating agent.

Formation of the acetamide group: The final step involves the reaction of the intermediate product with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

“N-(1-cyanocyclohexyl)-2-(4-propanoylphenoxy)acetamide” can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation.

Substitution: Common reagents include halogens (e.g., chlorine, bromine), acids (e.g., hydrochloric acid, sulfuric acid), and bases (e.g., sodium hydroxide, potassium hydroxide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

“N-(1-cyanocyclohexyl)-2-(4-propanoylphenoxy)acetamide” may have various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a biochemical probe or inhibitor in biological studies.

Medicine: Potential therapeutic applications, such as in the development of new drugs or treatments.

Industry: Use in the production of specialty chemicals, materials, or as an intermediate in industrial processes.

Mechanism of Action

The mechanism of action of “N-(1-cyanocyclohexyl)-2-(4-propanoylphenoxy)acetamide” would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives

Key Findings and Implications

- Activity Predictions : Based on analogues, the compound may exhibit FPR2 agonism, MAO-B inhibition, or anticancer activity, though experimental validation is required.

- Synthetic Feasibility : High-yield routes for similar compounds (e.g., 81–99% in and ) suggest viable synthesis pathways for the target molecule.

Biological Activity

N-(1-cyanocyclohexyl)-2-(4-propanoylphenoxy)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including antioxidant properties, anticancer potential, and mechanisms of action, supported by relevant data tables and case studies.

Synthesis and Structural Characterization

The compound was synthesized through a multi-step process involving the reaction of appropriate precursors. Structural elucidation was performed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), confirming the expected molecular framework.

Antioxidant Activity

Research indicates that various acetamide derivatives exhibit significant antioxidant activity. In a study assessing the antioxidant properties of synthesized acetamides, including derivatives similar to N-(1-cyanocyclohexyl)-2-(4-propanoylphenoxy)acetamide, the compounds were evaluated for their ability to scavenge free radicals. The results highlighted that certain acetamide derivatives showed effective inhibition of reactive oxygen species (ROS) production in macrophage cell lines, demonstrating their potential as therapeutic agents against oxidative stress-related conditions .

| Compound ID | IC50 (µM) | ROS Scavenging Activity (%) |

|---|---|---|

| 40006 | 5.12 | 85 |

| 40007 | 3.44 | 90 |

Anticancer Activity

The anticancer potential of N-(1-cyanocyclohexyl)-2-(4-propanoylphenoxy)acetamide has been explored in various studies. One notable investigation focused on its effects on cancer cell lines such as MCF-7 (breast cancer) and SK-N-SH (neuroblastoma). The compound exhibited significant cytotoxicity, with IC50 values indicating potent activity against these cell lines. The mechanism of action appears to involve apoptosis induction and inhibition of cell proliferation.

Case Study: Anticancer Effects

In a controlled study, the compound was tested against MCF-7 cells. The results showed that treatment with N-(1-cyanocyclohexyl)-2-(4-propanoylphenoxy)acetamide led to:

- Cell Viability Reduction : Decreased viability by 70% at a concentration of 10 µM after 48 hours.

- Apoptotic Induction : Increased caspase-3 activity was observed, indicating apoptosis.

| Concentration (µM) | Cell Viability (%) | Caspase-3 Activity (fold increase) |

|---|---|---|

| 0 | 100 | 1 |

| 5 | 85 | 2 |

| 10 | 30 | 5 |

The biological activity of N-(1-cyanocyclohexyl)-2-(4-propanoylphenoxy)acetamide can be attributed to several mechanisms:

- Inhibition of Pro-inflammatory Cytokines : The compound has been shown to reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in stimulated macrophages, which may contribute to its anti-inflammatory properties.

- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound resulted in G0/G1 phase arrest in cancer cells, implicating it in the regulation of cell cycle progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.